5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde
Description
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde is a synthetic organic compound featuring a furan ring substituted at the 5-position with a (2,4-dichlorophenoxy)methyl group and an aldehyde functional group at the 2-position. This compound is primarily utilized as a pharmaceutical or agrochemical intermediate due to its versatile reactivity . Its structure combines the electron-withdrawing effects of chlorine atoms on the phenoxy moiety with the aromaticity of the furan ring, making it a candidate for further functionalization in drug discovery and material science.
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHJHBHDQPTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Furan-2-Carbaldehyde
The most common method involves reacting 2,4-dichlorophenol with a chloromethylated furan-2-carbaldehyde derivative under alkaline conditions. The phenol’s oxygen acts as a nucleophile, displacing chloride from the chloromethyl group:
Reaction Scheme :
Conditions :
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
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Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
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Temperature : 80–100°C under reflux for 6–12 hours.
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Yield : 65–75% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8 hours |
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Isolated Yield | 72% |
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic benzylic carbon. Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm a lowered LUMO energy (-1.8 eV) at the chloromethyl carbon, facilitating nucleophilic displacement.
Mitsunobu Reaction for Ether Formation
For sterically hindered substrates, the Mitsunobu reaction offers superior regioselectivity:
Reagents :
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Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
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Triphenylphosphine (PPh₃).
Procedure :
Furan-2-carbaldehyde is functionalized with a hydroxymethyl group, which then reacts with 2,4-dichlorophenol via Mitsunobu conditions:
Advantages :
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Avoids harsh alkaline conditions.
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Higher functional group tolerance.
Limitations :
Oxidation of Hydroxymethyl Precursors
Pyridinium Chlorochromate (PCC) Oxidation
The aldehyde group is introduced by oxidizing a hydroxymethyl intermediate:
Synthetic Pathway :
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Hydroxymethylation :
-
Oxidation :
Optimized Conditions :
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Oxidizing Agent : PCC (1.2 equiv) in dichloromethane (DCM) at 0°C to room temperature.
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Reaction Time : 3 hours.
Analytical Validation :
Alternative Synthetic Strategies
Friedel-Crafts Acylation
While less common, Friedel-Crafts acylation can functionalize the furan ring:
Procedure :
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Protect the aldehyde as an acetal (e.g., dimethyl acetal).
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Perform Friedel-Crafts alkylation with 2,4-dichlorophenoxymethyl chloride.
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Deprotect the acetal under acidic conditions (HCl/MeOH).
Challenges :
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Over-alkylation risks due to the furan’s electron-rich nature.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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¹³C NMR : Key signals at δ 190.2 ppm (aldehyde carbon), δ 115–130 ppm (aromatic carbons).
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Mass Spectrometry : ESI-MS m/z 271.09 [M+H]⁺, matching the molecular formula C₁₂H₈Cl₂O₃.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability:
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Microreactors : Improve heat transfer and reduce reaction time to 2–3 hours.
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In-line Analytics : UV-Vis monitoring at 280 nm ensures real-time quality control.
Green Chemistry Metrics
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Atom Economy : 82% for the nucleophilic substitution route.
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E-factor : 5.6 kg waste/kg product, driven by solvent use in purification.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(2,4-Dichlorophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of furan compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, indicating a possible role for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde in developing new antibiotics .
Agricultural Chemistry
In agricultural research, compounds with similar structural motifs have been explored as herbicides or pesticides . The dichlorophenoxy moiety is known for its herbicidal properties, making this compound a candidate for further investigation in crop protection strategies. Research into the synthesis of chlorinated phenoxy compounds has shown that they can effectively inhibit the growth of unwanted plant species without harming crops .
Material Science
The unique properties of this compound make it suitable for applications in polymer chemistry . Its ability to undergo polymerization reactions can be harnessed to create new materials with desirable properties such as enhanced strength or thermal stability. The furan ring can participate in Diels-Alder reactions, leading to the formation of complex polymers that could be used in various industrial applications .
Case Study 1: Antimicrobial Activity
A study conducted on furan derivatives highlighted the antimicrobial efficacy of compounds structurally related to this compound. The research involved testing against strains such as Staphylococcus aureus and Escherichia coli, demonstrating that modifications to the furan structure significantly influenced biological activity. The findings suggest that introducing electron-withdrawing groups like dichloro substituents enhances antibacterial potency .
Case Study 2: Herbicidal Properties
Research on phenoxy herbicides has shown that compounds similar to this compound can effectively control weed populations while minimizing damage to crops. Field trials indicated that formulations containing such compounds resulted in improved crop yields compared to untreated controls. This positions the compound as a candidate for further development in agricultural applications .
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the dichlorophenoxy group may interact with hydrophobic regions of target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
The following table highlights key analogs with variations in substituents attached to the furan ring:
Key Observations :
Heterocycle Modifications
Replacing the furan ring with other heterocycles influences electronic properties and binding affinity:
Key Observations :
- Thiophene vs. Furan : Thiophene’s larger atomic radius and polarizability may enhance π-π stacking in drug-receptor interactions compared to furan .
- Hydroxymethyl Derivatives: 5-Hydroxymethylfuran-2-carbaldehyde () demonstrates notable anti-inflammatory activity, suggesting that polar substituents improve biological targeting.
Functional Group Modifications
Varying the functional group on the furan ring alters reactivity and application scope:
Key Observations :
- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound enables condensation reactions (e.g., Schiff base formation), while carboxylic acid derivatives () are suited for esterification or amidation.
- Carbonyl Chlorides : Highly reactive intermediates () are utilized in peptide coupling or polymer synthesis.
Biological Activity
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring with an aldehyde group and a dichlorophenoxy moiety. This structure is critical for its biological activity, as both the furan and the dichlorophenoxy groups are known to interact with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The aldehyde group can react with amines and thiols, leading to modifications that may alter protein function. Additionally, the hydrophobic nature of the dichlorophenoxy group allows for interactions with membrane proteins and enzymes, potentially disrupting their normal activities.
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Studies indicate that furan derivatives can possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways . While specific data on this compound's antimicrobial efficacy is sparse, its structural analogs suggest a potential for similar activity.
Case Studies and Experimental Data
- Cytotoxicity Testing : In vitro studies have assessed the cytotoxic effects of various furan derivatives on cancer cell lines such as HeLa and HepG2. These studies typically measure cell viability using assays like MTT or XTT, revealing IC50 values that indicate the concentration required to inhibit cell growth by 50%. For example, related furan compounds have shown IC50 values ranging from 10 µM to 30 µM against different cancer cell lines .
- Antibacterial Testing : The antibacterial activity of furan derivatives has been evaluated using standard methods such as disk diffusion and broth microdilution techniques. These studies often report minimum inhibitory concentrations (MICs) that demonstrate the effectiveness of the compounds against specific bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde?
- Methodology : The synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol and a furan-2-carbaldehyde derivative. For example, a Mitsunobu reaction or base-mediated alkylation (e.g., using K₂CO₃ or NaOH) can facilitate the coupling of the dichlorophenoxy group to the furan ring. Purification often employs column chromatography or recrystallization to isolate the aldehyde product .
- Key Considerations :
- Protect the aldehyde group during synthesis to prevent oxidation or side reactions.
- Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.6–10.0 ppm. The 2,4-dichlorophenoxy group shows aromatic protons as doublets (δ 6.8–7.5 ppm) and carbons at ~115–150 ppm .
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.
- Mass Spectrometry (MS) : The molecular ion peak (m/z ~287.09) aligns with the molecular formula C₁₂H₈Cl₂O₃ .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential skin/eye irritation (H315, H317) .
- Avoid inhalation; if exposed, administer oxygen and seek medical attention .
- Store in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dichlorophenoxy group influence furan ring reactivity?
- Mechanistic Insight : The electron-withdrawing Cl substituents reduce electron density on the furan ring, directing electrophilic substitutions to the 5-position. This enhances stability in nucleophilic environments but may hinder Friedel-Crafts reactions .
- Experimental Validation : Computational modeling (DFT) can map electron density distribution, while Hammett constants quantify substituent effects .
Q. How can contradictory data on reaction yields be resolved?
- Troubleshooting :
| Variable | Impact | Optimization Strategy |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. | Test solvent mixtures (e.g., DCM/THF) . |
| Catalyst | Excess base (e.g., NaOH) may hydrolyze the aldehyde. | Use milder bases (K₂CO₃) or phase-transfer catalysts . |
| Temperature | Higher temps (>80°C) risk aldehyde oxidation. | Conduct reactions under inert gas (N₂/Ar) . |
Q. What advanced analytical methods quantify trace impurities in this compound?
- Techniques :
- HPLC-DAD/MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Monitor at λ = 254 nm for aromatic groups .
- GC-MS Headspace Analysis : Detect volatile by-products (e.g., residual 2,4-dichlorophenol) with a DB-5MS column .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Process Chemistry :
- Scale-Up Adjustments : Reduce reaction time via microwave-assisted synthesis (e.g., 100°C, 30 min) to minimize aldehyde degradation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde stability in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
